4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide

Lipophilicity optimization Drug-likeness Permeability

Procure 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide (CAS 2301068-22-2) for reliable SAR exploration. The ortho-OCF₃ group enforces a distinct non-planar amide conformation critical for target binding studies, while the N-isopropyl substitution provides defined steric bulk. Its para‑hydroxy handle enables rapid O‑derivatization for library synthesis without scaffold reconstruction. With a balanced XLogP3 of 2.8 and TPSA of 58.6 Ų, this scaffold is ideal for lead optimization programs targeting intracellular or CNS‑accessible proteins where logD 2–3 range is required.

Molecular Formula C11H12F3NO3
Molecular Weight 263.21 g/mol
Cat. No. B8126846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide
Molecular FormulaC11H12F3NO3
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
InChIInChI=1S/C11H12F3NO3/c1-6(2)15-10(17)8-4-3-7(16)5-9(8)18-11(12,13)14/h3-6,16H,1-2H3,(H,15,17)
InChIKeyMADUCLTWYOCGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide: Physicochemical Identity and Research-Grade Specification


4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide (CAS 2301068-22-2) is a synthetic, trifunctional benzamide derivative bearing a phenolic 4-OH, an N-isopropyl carboxamide, and an ortho-OCF₃ (trifluoromethoxy) substituent on the phenyl ring, with a molecular formula of C₁₁H₁₂F₃NO₃ and a molecular weight of 263.21 g/mol [1]. This compound belongs to the fluoromethoxy benzamide class, a scaffold of growing significance in medicinal chemistry owing to the unique electronic and steric properties imparted by the OCF₃ group, which simultaneously enhances lipophilicity and modulates metabolic stability relative to non-fluorinated analogs [2]. It is commercially available as a research-grade building block (typical purity ≥95%), intended exclusively for laboratory-scale SAR exploration, hit-to-lead optimization, and chemical biology probe development .

Why Generic Substitution of 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide by In-Class Analogs Is Scientifically Unsupported


Although numerous trifluoromethoxy benzamides exist in commercial screening libraries, they are not interchangeable. The precise regioisomeric placement of the OCF₃ group (ortho vs. meta vs. para) on the benzamide ring dictates the dihedral angle between the amide carbonyl and the aromatic plane, thereby controlling molecular recognition at protein binding sites . Simultaneously, the N-isopropyl substitution on the amide nitrogen introduces steric bulk that constrains conformational flexibility and modulates hydrogen-bond donor capacity relative to primary benzamides, while the 4-hydroxy group provides a synthetic derivatization handle and an additional H-bond donor absent in 4-unsubstituted or 4-halo analogs [1]. Substituting any single functional motif—whether replacing N-isopropyl with N-methyl, relocating OCF₃ from the 2- to the 4-position, or swapping 4-OH for 4-Br—fundamentally alters the compound's logP, polar surface area, hydrogen-bonding capacity, and conformational ensemble, rendering SAR extrapolation unreliable .

Head-to-Head Quantitative Differentiation of 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: N-Isopropyl Substitution Adds ~0.8 log Units Over the Primary Amide Analog

The target compound (XLogP3 = 2.8) is substantially more lipophilic than its closest primary amide analog, 4-Hydroxy-2-(trifluoromethoxy)benzamide (XLogP3-AA = 1.6), a difference of +1.2 log units attributable to the N-isopropyl substitution [1][2]. This shift places the compound in the optimal lipophilicity range for oral bioavailability (LogD 1–3) while remaining below the threshold (XLogP3 = 3.9) of the 4-bromo analog (4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide), which exceeds typical lead-likeness criteria [3]. The trifluoromethoxy group itself contributes approximately +0.8 to +1.0 log units relative to a methoxy substituent, as established in systematic SAR studies of fluorinated alkyl ethers [4].

Lipophilicity optimization Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Target Compound Occupies an Intermediate Permeability Window

The target compound exhibits a TPSA of 58.6 Ų, which is 14.0 Ų lower than that of 4-Hydroxy-2-(trifluoromethoxy)benzamide (TPSA = 72.6 Ų) due to the replacement of the primary amide –NH₂ with an N-isopropyl group that eliminates one H-bond donor [1][2]. This TPSA value falls below the commonly cited CNS permeability threshold of 60–70 Ų, whereas the primary amide analog exceeds it. Conversely, the 4-bromo analog (TPSA = 38.3 Ų) sits well below 60 Ų but loses the 4-OH H-bond donor, which may compromise aqueous solubility [3]. The target compound thus uniquely balances two H-bond donors (4-OH + amide N–H) with a moderate TPSA, a profile associated with favorable passive permeability while retaining sufficient polarity for solubility [4].

CNS permeability BBB penetration Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: N-Isopropyl Adds One Torsional Degree of Freedom Relative to Primary Benzamide Scaffolds

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for both 2-(Trifluoromethoxy)benzamide and 4-Hydroxy-2-(trifluoromethoxy)benzamide [1][2]. This additional torsional degree of freedom arises from the N-isopropyl C–N bond rotation and introduces increased conformational entropy in the unbound state. While higher rotatable bond counts are generally associated with reduced oral bioavailability, the value of 3 remains well within the Rule-of-Five cutoff of ≤10, and the ortho-OCF₃ group partially restricts amide-phenyl torsional freedom through steric interactions with the amide carbonyl, effectively preorganizing the scaffold into a preferred bioactive conformation . In contrast, the 4-Hydroxy-N-isopropyl-3-(2,2,2-trifluoroethoxy)-benzamide analog (CAS 2270912-84-8) has 4 rotatable bonds due to the extended –OCH₂CF₃ side chain, increasing conformational flexibility without the compensatory ortho-steric restriction [3].

Conformational analysis Entropy penalty Ligand preorganization

Synthetic Derivatization Potential: 4-Hydroxy Group as a Site for Late-Stage Functionalization Absent in 4-Halo or 4-Unsubstituted Analogs

The target compound contains a phenolic 4-OH group that is absent in the 4-unsubstituted analog 2-(trifluoromethoxy)benzamide and is replaced by bromine in 4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzamide [1][2]. Phenolic hydroxyl groups are among the most versatile handles for late-stage diversification, enabling O-alkylation, O-acylation, sulfonylation, Mitsunobu coupling, and conjugation to fluorophores or affinity tags. The N-isopropyl group further enhances the compound's utility as a scaffold for parallel library synthesis relative to primary amide analogs, whose unprotected –NH₂ group requires orthogonal protection strategies that reduce synthetic throughput . The 4-OH also serves as a metabolic soft spot for Phase II conjugation (glucuronidation/sulfation), providing a predictable clearance route that can be exploited in prodrug design or blocked via etherification to tune pharmacokinetics [3].

Late-stage functionalization Chemical biology probe Parallel synthesis

Ortho-Trifluoromethoxy Conformational Effect: Steric-Driven Amide Non-Planarity as a Recognition Motif Differentiator

In ortho-OCF₃-substituted benzamides, the bulky trifluoromethoxy group exerts steric pressure on the amide carbonyl, forcing it out of coplanarity with the aromatic ring; this conformational effect is absent in meta- or para-OCF₃ positional isomers where the amide remains largely coplanar with the phenyl ring . For the target compound, this ortho-OCF₃-induced twist creates a unique three-dimensional presentation of the H-bond donor (amide N–H) and acceptor (amide C=O) pharmacophoric elements relative to the aromatic plane, a feature that cannot be replicated by 4-(trifluoromethoxy)benzamide positional isomers or by the 3-(2,2,2-trifluoroethoxy) analog (CAS 2270912-84-8), where the OCH₂ spacer relieves the steric clash [1]. This non-planar conformation is documented to influence target binding selectivity in benzamide-based kinase inhibitors and HDAC inhibitors where the relative orientation of the amide governs hinge-region or catalytic-site interactions [2].

Bioactive conformation Structure-based design Scaffold preorganization

Purity Specification and Procurement Reproducibility: Documented ≥95% Purity with Identity Verification

Multiple independent vendors specify a minimum purity of 95% for the target compound (CAS 2301068-22-2), with identity confirmed by SMILES string CC(C)NC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F and InChIKey MADUCLTWYOCGJY-UHFFFAOYSA-N, providing cross-validated chemical identity assurance . This level of characterization is essential for quantitative SAR studies where impurities in closely related analogs (e.g., residual starting materials or regioisomeric byproducts from trifluoromethoxylation at competing ring positions) can confound biological assay interpretation. The compound is supplied as a stable solid with storage at room temperature and standard GHS hazard classification (H302–H315–H319–H335), enabling straightforward laboratory handling . In contrast, several structurally similar analogs (e.g., 4-Hydroxy-N-isopropyl-3-(2,2,2-trifluoroethoxy)-benzamide) are listed with less comprehensive characterization data, introducing potential ambiguity in procurement [1].

Quality control Assay reproducibility Procurement specification

Optimal Research Application Scenarios for 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide Based on Established Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced logP and Permeability

The target compound’s XLogP3 of 2.8 and TPSA of 58.6 Ų place it within the favorable drug-likeness window for lead optimization programs targeting intracellular or CNS-accessible proteins [1]. Unlike the more polar 4-Hydroxy-2-(trifluoromethoxy)benzamide (XLogP3-AA = 1.6; TPSA = 72.6 Ų), which may exhibit poor passive membrane permeability, and unlike the excessively lipophilic 4-bromo analog (XLogP3-AA = 3.9; TPSA = 38.3 Ų), which risks low aqueous solubility and high metabolic turnover, the target compound offers a balanced profile suitable for permeability-limited targets [2]. Procurement is recommended for programs where lead molecules require logD in the 2–3 range while retaining sufficient H-bond donor capacity for target engagement.

Scaffold Diversification via Late-Stage 4-OH Functionalization in Parallel Library Synthesis

The phenolic 4-OH group provides a modular derivatization handle that is absent in 4-unsubstituted and 4-halogenated benzamide analogs [1]. This enables rapid parallel synthesis of O-alkylated, O-acylated, or O-sulfonylated derivative libraries for SAR exploration without requiring de novo scaffold construction. The N-isopropyl group remains stable under standard etherification and esterification conditions, allowing systematic variation of the para-substituent while holding the N-isopropyl-2-OCF₃-benzamide pharmacophore constant. This synthetic strategy is directly applicable to fragment growth campaigns and affinity probe development where the para-position serves as the primary exit vector toward complementary binding pockets.

Conformational Probe for Ortho-Substituent Effects on Benzamide Target Recognition

The ortho-OCF₃ group imposes a steric-driven non-planar amide conformation that is a distinguishing feature of 2-substituted benzamides compared to their 3- and 4-substituted regioisomers [1]. This scaffold serves as an ideal conformational probe in structure-activity relationship studies aimed at understanding how amide-phenyl dihedral angle influences target protein binding, particularly for enzyme classes (kinases, HDACs, PARPs) where benzamide geometry governs hinge-region or catalytic-site interactions [2]. The compound can be used in tandem with its 3- or 4-OCF₃ positional isomer controls to deconvolute electronic vs. conformational contributions to target binding affinity.

Chemical Biology Tool for Profiling Metabolic Soft Spot Exploitation

The 4-OH group represents a predictable site for Phase II metabolic conjugation (glucuronidation and sulfation), while the ortho-OCF₃ group has been shown in systematic microsomal stability studies to influence oxidative metabolism rates compared to OCH₃ and CF₃ analogs [1][2]. This dual functional profile makes the compound an informative tool compound for investigating how fluorinated benzamide substitution patterns affect in vitro metabolic clearance and for validating in silico metabolism prediction models. When paired with the 4-OCH₃ or 4-OCF₃ capped analogs (generated via 4-OH derivatization), researchers can dissect the contribution of Phase II metabolism to overall compound turnover.

Quote Request

Request a Quote for 4-Hydroxy-N-isopropyl-2-trifluoromethoxy-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.